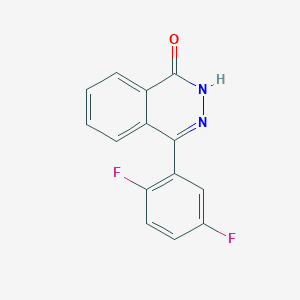4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one
CAS No.:
Cat. No.: VC13332675
Molecular Formula: C14H8F2N2O
Molecular Weight: 258.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H8F2N2O |
|---|---|
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 4-(2,5-difluorophenyl)-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C14H8F2N2O/c15-8-5-6-12(16)11(7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) |
| Standard InChI Key | ABXJPHPEHOPWDF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=CC(=C3)F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=CC(=C3)F)F |
Introduction
Synthesis and Structural Insights
The synthesis of phthalazinone derivatives like 4-(2,5-difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves cyclization reactions that incorporate hydrazine derivatives and substituted aromatic ketones. The introduction of fluorine atoms into the phenyl ring may occur via selective halogenation or through the use of fluorinated precursors.
Structural analysis techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are essential for confirming the molecular structure. For instance:
-
1H NMR Spectrum: Likely to show characteristic signals for the aromatic protons and the dihydrophthalazine core.
-
13C NMR Spectrum: Provides insights into the carbon environment, including signals for carbonyl and aromatic carbons.
-
X-ray Crystallography: Can confirm bond lengths and angles, particularly around the fluorinated phenyl group.
Biological and Pharmaceutical Relevance
Phthalazinone derivatives are widely studied for their potential applications in medicinal chemistry due to their diverse biological activities:
-
Anti-inflammatory Properties: Many phthalazinones exhibit COX-2 inhibition, reducing inflammation.
-
Anticancer Activity: Fluorinated compounds often display enhanced efficacy in targeting tumor cells due to their unique electronic properties.
-
Antimicrobial Potential: The compound’s structure suggests possible interactions with bacterial enzymes or DNA.
While specific studies on 4-(2,5-difluorophenyl)-1,2-dihydrophthalazin-1-one were not highlighted in the search results, related compounds have demonstrated promising results in preclinical evaluations.
Safety and Handling
Fluorinated compounds can pose specific safety concerns due to their reactivity and potential environmental persistence:
-
Toxicity: Requires evaluation through standard assays such as LD50 (lethal dose) studies.
-
Handling Precautions: Use of gloves, goggles, and fume hoods is recommended during synthesis or handling.
-
Environmental Considerations: Fluorinated compounds may require specialized disposal methods to minimize ecological impact.
Research Applications
The compound’s unique structure makes it a candidate for several research applications:
-
Drug Design: Its fluorinated phenyl group could improve binding affinity in drug-receptor interactions.
-
Material Science: Phthalazinones are sometimes explored for their optical or electronic properties.
-
Chemical Probes: Could be used to study enzyme mechanisms or signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume